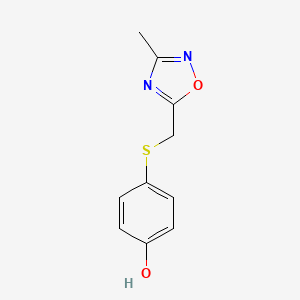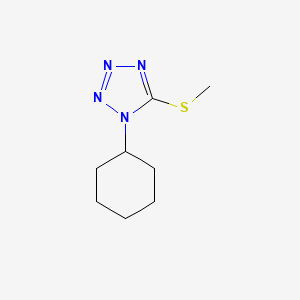![molecular formula C15H14FN3 B7571016 2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B7571016.png)
2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine-based compounds and has been studied extensively for its mechanism of action and physiological effects.
作用机制
The mechanism of action of 2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine involves its binding to specific enzymes and receptors in the body. It has been shown to inhibit the activity of enzymes such as tyrosine kinase and phosphodiesterase, which play a crucial role in cell signaling and proliferation. This compound also binds to specific receptors in the brain, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine have been extensively studied. It has been shown to have potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders. This compound also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-cancer effects, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using 2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine in lab experiments include its potency and specificity for certain enzymes and receptors. This compound has been shown to have a high affinity for its targets, making it a valuable tool for studying specific biological pathways. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
未来方向
There are many future directions for the study of 2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine. One area of research is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of its mechanism of action and potential targets in the body. Additionally, more research is needed to determine the safety and toxicity of this compound in humans, as well as its potential side effects. Overall, the study of 2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine has the potential to lead to significant advancements in the field of drug development and disease treatment.
合成方法
The synthesis of 2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine involves the reaction of 4-fluorobenzaldehyde with 2-aminopyridine in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with urea to obtain the final product. This method has been optimized for high yield and purity and has been used in various scientific studies.
科学研究应用
2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug development. This compound has been studied for its potential use in cancer therapy, Alzheimer's disease, and other neurological disorders.
属性
IUPAC Name |
2-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c16-14-4-2-12(3-5-14)13-6-10-19(11-7-13)15-17-8-1-9-18-15/h1-6,8-9H,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRCRJSWOJTURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
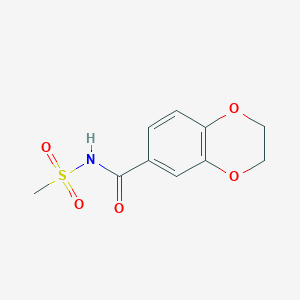
![1-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7570952.png)
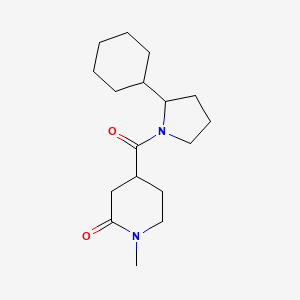
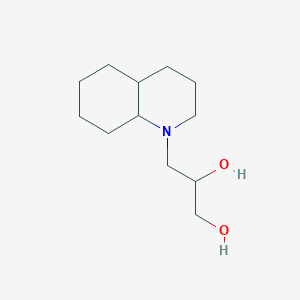
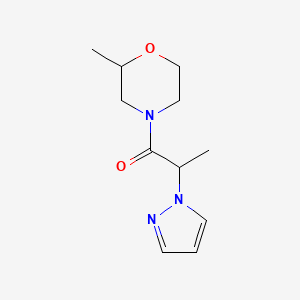
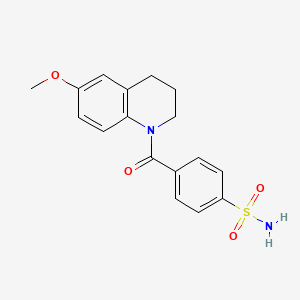
![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)
